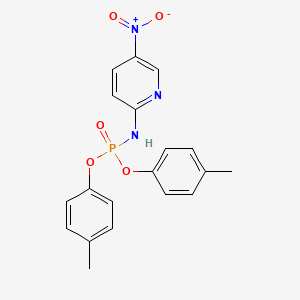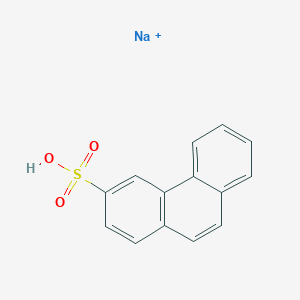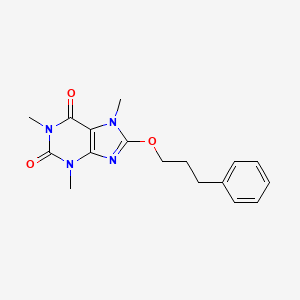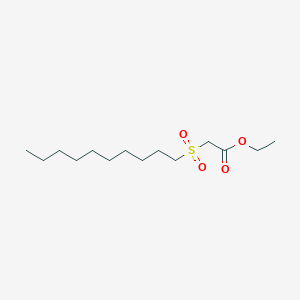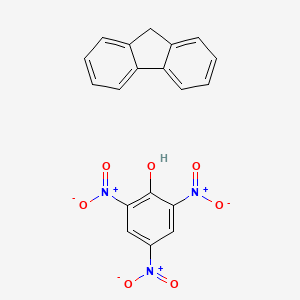
Fluorene, monopicrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorene, monopicrate is a derivative of fluorene, an organic compound with the formula (C₆H₄)₂CH₂. Fluorene is known for its white crystalline appearance and characteristic aromatic odor. Despite its name, fluorene does not contain fluorine; instead, it derives its name from the violet fluorescence it exhibits
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluorene can be synthesized through several methods, including the dehydrogenation of diphenylmethane and the reduction of fluorenone with zinc or hypophosphorous acid-iodine . The preparation of fluorene, monopicrate involves the nitration of fluorene to introduce nitro groups, followed by the reaction with picric acid to form the monopicrate derivative. This process typically requires controlled reaction conditions to ensure the selective formation of the monopicrate compound.
Industrial Production Methods
Industrial production of fluorene and its derivatives, including this compound, often involves the extraction of fluorene from coal tar, followed by chemical modifications to introduce the desired functional groups . The large-scale production requires efficient purification techniques to isolate the target compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Fluorene, monopicrate undergoes various chemical reactions, including:
Oxidation: Fluorene can be oxidized to fluorenone, which can further undergo reactions to form other derivatives.
Reduction: Reduction of fluorenone can yield fluorene.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the fluorene structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like zinc for reduction, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include fluorenone, various substituted fluorenes, and other fluorene derivatives .
Wissenschaftliche Forschungsanwendungen
Fluorene, monopicrate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of fluorene, monopicrate involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer’s disease research, fluorene derivatives have been shown to disrupt the assembly and toxicity of amyloid β peptides by binding to their hydrophobic core regions . This interaction prevents the formation of toxic oligomers and aggregates, thereby mitigating their harmful effects.
Vergleich Mit ähnlichen Verbindungen
Fluorene, monopicrate can be compared with other fluorene derivatives and similar compounds:
Fluorenone: An oxidized form of fluorene, used in various chemical reactions and applications.
9-Monoalkylfluorenes: Alkylated derivatives of fluorene, synthesized through alkylation reactions.
Fluorene-based Conjugated Microporous Polymers: Used in chemical sensing and optoelectronic applications.
This compound stands out due to its unique combination of fluorescence properties and chemical reactivity, making it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
5978-44-9 |
|---|---|
Molekularformel |
C19H13N3O7 |
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
9H-fluorene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H10.C6H3N3O7/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H,9H2;1-2,10H |
InChI-Schlüssel |
CJJKURWIKCSWDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=CC=CC=C31.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


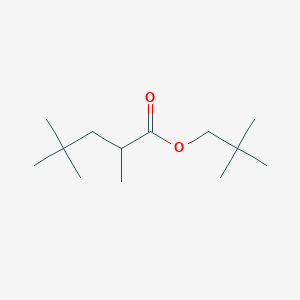
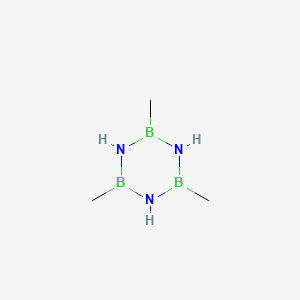

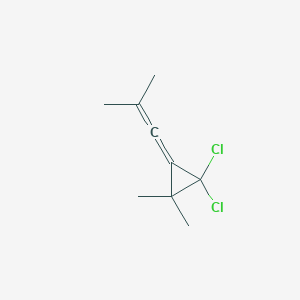
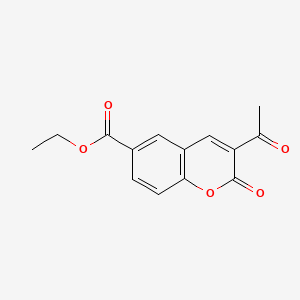

![1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14738310.png)
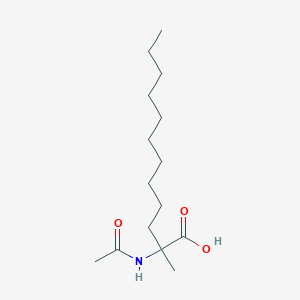
![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)
